2-(Dimethylamino)-3-hydroxypropanoic acid

Description

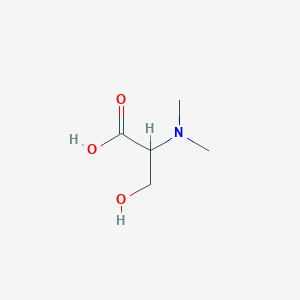

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOZUUWRLMQQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-34-2 | |

| Record name | NSC45509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Stereochemical Considerations and Enantiomeric Purity of 2 Dimethylamino 3 Hydroxypropanoic Acid

Structural Isomerism and Chiral Centers in the Chemical Compound

2-(Dimethylamino)-3-hydroxypropanoic acid is a chiral molecule, a characteristic that stems from its specific atomic arrangement. Chirality is the property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands.

The source of chirality in this compound is the presence of a stereogenic center, also known as a chiral carbon atom. The carbon atom at the second position (C2) of the propanoic acid backbone is bonded to four distinct groups: a hydrogen atom (-H), a carboxylic acid group (-COOH), a dimethylamino group (-N(CH₃)₂), and a hydroxymethyl group (-CH₂OH). quora.comgauthmath.com This arrangement means the molecule can exist as two distinct stereoisomers called enantiomers. quora.com

These enantiomers, designated as (R)-2-(Dimethylamino)-3-hydroxypropanoic acid and (S)-2-(Dimethylamino)-3-hydroxypropanoic acid, are mirror images of each other. They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity. More significantly, they can exhibit different biological activities due to the stereospecificity of biological receptors and enzymes.

Enantioselective Synthesis and Derivatization of this compound

The production of enantiomerically pure forms of this compound is crucial for its specific applications. Enantioselective synthesis, or asymmetric synthesis, refers to a chemical reaction that preferentially results in one enantiomer over the other.

Several strategies are employed for the enantioselective synthesis of β-amino acids and their derivatives. nih.gov These methods include:

Catalytic Asymmetric Synthesis : This approach utilizes chiral catalysts, such as transition metal complexes with chiral ligands (e.g., Rhodium or Ruthenium), to guide the reaction towards the desired enantiomer. hilarispublisher.com Catalytic enantioselective conjugate addition reactions are a prominent method, starting from readily available α,β-unsaturated carbonyl compounds. nih.gov

Use of Chiral Pool : This strategy involves starting the synthesis from a naturally occurring, inexpensive, and enantiomerically pure compound, such as an amino acid or a sugar.

Enzymatic Processes : Enzymes are highly stereoselective catalysts. Biocatalytic methods, such as kinetic resolution using enzymes like lipases or proteases, can effectively separate enantiomers or selectively produce one. nih.gov

Derivatization is a key technique used in conjunction with analysis to determine enantiomeric purity. It involves reacting the chiral compound with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Common derivatization strategies for amino acids and amino alcohols include:

Reaction with Marfey's Reagent : Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), or Marfey's reagent, reacts with the primary or secondary amino group to form diastereomeric derivatives that can be readily separated and analyzed. nih.gov

Use of o-Phthaldialdehyde (OPA) : In combination with a chiral mercaptan like N-acetyl-L-cysteine, OPA forms fluorescent diastereomeric isoindole derivatives, allowing for highly sensitive detection. nih.gov

Isothiocyanate Reagents : Chiral reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with amino groups to form diastereomeric thioureas, which are suitable for HPLC separation. nih.govtandfonline.com

These derivatization methods convert the analytical challenge of separating enantiomers into the more straightforward task of separating diastereomers. nih.gov

Methodologies for Stereochemical Assignment and Enantiomeric Excess Determination

Confirming the absolute configuration and quantifying the enantiomeric purity (expressed as enantiomeric excess, or % ee) are critical steps following synthesis. A variety of sophisticated analytical techniques are employed for this purpose.

X-ray Crystallography for Absolute Configuration Analysis

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. stackexchange.comnih.gov This technique provides an unambiguous three-dimensional structure of a molecule in its crystalline state.

The process requires a single, high-quality crystal of the enantiomerically pure compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the atoms, creating a unique diffraction pattern. By analyzing this pattern, the precise spatial coordinates of every atom in the molecule can be determined. thieme-connect.de

To establish the absolute configuration (i.e., distinguishing between the R and S enantiomers), a phenomenon known as anomalous dispersion (or anomalous scattering) is utilized. thieme-connect.deresearchgate.net When the crystal contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), the differences in the intensities of Friedel pairs of reflections (reflections (h,k,l) and (-h,-k,-l)) can be measured. This difference, known as the Bijvoet difference, allows for the unequivocal assignment of the molecule's absolute stereochemistry. researchgate.net The Flack parameter is a value refined during the structure solution that indicates whether the determined absolute structure is correct; a value close to zero confirms the assignment. nih.govresearchgate.net In cases where the molecule itself does not crystallize well or lacks a suitable anomalous scatterer, it can be derivatized with a heavy atom or co-crystallized with another molecule to facilitate the analysis. stackexchange.comnih.gov

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The crystal lattice system to which the compound belongs. |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal. Chiral compounds crystallize in chiral space groups. |

| Unit Cell Dimensions | a = 5.0 Å, b = 10.0 Å, c = 21.5 Å | The dimensions of the basic repeating unit of the crystal lattice. |

| Radiation | Cu Kα (λ = 1.54178 Å) | The source of X-rays used for the diffraction experiment. |

| Flack Parameter | 0.01(4) | A parameter used to verify the absolute structure of a chiral crystal. A value near 0 indicates the correct enantiomer has been modeled. researchgate.net |

Spectroscopic and Chromatographic Methods for Chiral Purity Assessment

While X-ray crystallography is the gold standard for absolute configuration, chromatographic and spectroscopic methods are more commonly used for the routine determination of enantiomeric purity or enantiomeric excess (% ee).

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used chromatographic technique for separating enantiomers. sigmaaldrich.com This can be achieved through two main approaches:

Direct Separation : This method uses a Chiral Stationary Phase (CSP). A CSP is a column packing material that is itself chiral. Enantiomers interact differently with the CSP, leading to different retention times and thus separation. sigmaaldrich.comchromatographytoday.com Common CSPs are based on polysaccharides (cellulose, amylose), macrocyclic glycopeptides (teicoplanin, vancomycin), or crown ethers. sigmaaldrich.comchromatographyonline.comresearchgate.net

Indirect Separation : As discussed in section 2.2, this involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which are then separated on a standard (achiral) HPLC column. nih.gov

| Parameter | Condition 1 (Direct) | Condition 2 (Indirect) | Description |

|---|---|---|---|

| Column (CSP) | Astec CHIROBIOTIC T (Teicoplanin-based) sigmaaldrich.com | Reversed-Phase C18 | The stationary phase used for separation. |

| Mobile Phase | Methanol/Water/Acetic Acid | Acetonitrile/Triethylammonium Phosphate Buffer | The solvent that carries the sample through the column. |

| Derivatizing Agent | None (Underivatized) sigmaaldrich.com | OPA/N-acetyl-L-cysteine nih.gov | Reagent used to form diastereomers for indirect separation. |

| Detection | Mass Spectrometry (MS) | Fluorescence | The method used to detect the compounds as they elute from the column. |

Spectroscopic Methods: Circular Dichroism (CD) spectroscopy is an inherently chiral technique that measures the differential absorption of left and right circularly polarized light. acs.org Enantiomers produce CD spectra that are mirror images of each other. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. By creating a calibration curve with samples of known enantiomeric excess, the % ee of an unknown sample can be accurately determined. nih.govnih.gov This method is particularly useful for high-throughput screening of asymmetric reactions. nih.govrsc.org

Synthetic Strategies and Chemical Reactivity of 2 Dimethylamino 3 Hydroxypropanoic Acid

Chemical Synthesis Routes to 2-(Dimethylamino)-3-hydroxypropanoic Acid and Analogues

The synthesis of β-hydroxy-α-amino acids, including N,N-disubstituted analogues like this compound, is a significant area of research due to their presence in biologically active natural products and their utility as versatile chiral building blocks. researchgate.net Various synthetic strategies have been developed to control the stereochemistry at the α and β positions.

Stereoselective Approaches to β-Hydroxy-α-amino Acid Derivativesnih.govnih.gov

The asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases is a highly effective method for producing β-hydroxy-α-amino acids. researchgate.netnih.gov This approach allows for the simultaneous creation of two adjacent stereocenters. nih.gov A key strategy involves the use of a benzophenone-derived imine of a glycine o-nitroanilide as a pronucleophile. The o-nitroanilide framework facilitates an efficient hydrogen-bonding platform that enhances the reactivity of the nucleophile and controls the diastereoselectivity of the reaction. nih.govacs.org When reacted with various aldehydes under Brønsted base catalysis, this method yields syn-β-hydroxy-α-amino acids with high diastereo- and enantioselectivity. nih.gov

Another powerful technique is the use of chiral auxiliaries, such as Schöllkopf's reagent ((R)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine). researchgate.net Condensation of this reagent with aldehydes, including enantiomerically pure heterocyclic aldehydes, results in a stereocontrolled addition. This process yields mixtures of diastereoisomers, which can then be hydrolyzed to provide the corresponding methyl esters of β-hydroxy-α-amino acids. researchgate.net Lewis acid-catalyzed three-component condensation reactions, involving an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal, also provide an efficient route to syn α-hydroxy-β-amino esters with high diastereoselectivity. nih.gov

Below is a table summarizing key stereoselective approaches applicable to the synthesis of β-hydroxy-α-amino acid backbones.

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Advantages |

| Asymmetric Aldol Reaction | Glycine Schiff bases (e.g., benzophenone (B1666685) imine of glycine o-nitroanilide), Brønsted base catalyst | syn-selective | High diastereo- and enantioselectivity; single synthetic operation. nih.gov |

| Chiral Auxiliary Method | Schöllkopf's reagent, Aldehydes | Controlled by the chiral auxiliary | High diastereoselectivity; applicable to various aldehydes. researchgate.net |

| Three-Component Condensation | Aldehyde, Amine, Ketene silyl acetal, Lewis acid catalyst | syn-selective | High efficiency and diastereoselection without isolation of intermediates. nih.gov |

| Mannich-type Addition | Glyoxylate cyanohydrin, Imines, Aminobenzothiadiazine catalyst | Diastereodivergent | Scalable; provides access to both diastereomers. kyoto-u.ac.jp |

Transformations Involving the Carboxylic Acid Moietynih.gov

The carboxylic acid group in this compound and its analogues is a versatile handle for chemical modification. Standard transformations include esterification, which can be accomplished by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Amide bond formation is another common reaction, achieved by activating the carboxylic acid with reagents like isobutyl chloroformate followed by the addition of an amine. acs.org This allows for the coupling of the amino acid backbone to other molecules, including peptides or complex organic structures. Reduction of the carboxylic acid to a primary alcohol can also be performed using strong reducing agents like lithium aluminum hydride, although this requires protection of the other functional groups.

Reactions at the Hydroxyl Functional Groupnih.gov

The secondary hydroxyl group offers numerous possibilities for functionalization. It can undergo esterification with acyl chlorides or anhydrides in the presence of a base to form ester derivatives. Alternatively, it can be converted into an ether through Williamson ether synthesis, typically involving deprotonation with a strong base followed by reaction with an alkyl halide. Oxidation of the secondary alcohol can yield a β-keto-α-amino acid derivative, a valuable synthetic intermediate. The choice of oxidizing agent is crucial to avoid side reactions at the amino group. Protection of the hydroxyl group, often as a silyl ether (e.g., using tert-butyldimethylsilyl chloride) or a benzyl (B1604629) ether, is a common strategy during multi-step syntheses to prevent its interference in reactions targeting other parts of the molecule.

Reactivity of the Dimethylamino Groupnih.gov

The tertiary dimethylamino group is generally stable but possesses specific reactivity. As a nucleophilic and basic site, it can be protonated by acids to form an ammonium (B1175870) salt, which can influence the solubility and reactivity of the molecule. The lone pair of electrons on the nitrogen atom allows for quaternization through reaction with alkyl halides (e.g., methyl iodide), leading to the formation of a quaternary ammonium salt. This modification introduces a permanent positive charge and can significantly alter the biological properties of the compound. Furthermore, the dimethylamino group can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Biocatalytic and Enzymatic Synthesis Approaches for this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. uni-graz.at While specific enzymatic routes for this compound are not extensively documented, methods developed for structurally similar compounds provide a clear blueprint for its potential biocatalytic production.

Exploitation of Enzyme-Mediated Transformations for Similar Compoundsnih.govkyoto-u.ac.jpdocumentsdelivered.com

Enzymatic strategies are widely used for the synthesis of chiral α-amino and α-hydroxy acids. acs.org One prominent approach involves the use of aldolases and transaminases in tandem one-pot, two-step reactions. nih.gov For instance, an aldolase (B8822740) can catalyze the enantioselective aldol addition of pyruvate (B1213749) to an aldehyde, generating a chiral 4-hydroxy-2-oxo acid. This intermediate can then be enantioselectively aminated by a transaminase to yield the desired β-hydroxy-α-amino acid. nih.govacs.org Different transamination systems can be employed, using various amine donors like L-alanine or benzylamine, to drive the reaction equilibrium towards the product. acs.org

Directed evolution of enzymes, such as L-threonine aldolase, has been successfully applied to the diastereoselective synthesis of various β-hydroxy-α-amino acids. documentsdelivered.com Furthermore, whole-cell biocatalysis has been used to produce related hydroxy acids. For example, engineered E. coli strains co-expressing enzymes like methylmalonyl CoA synthase and methylmalonyl CoA reductase have been used to synthesize 2-fluoro-3-hydroxypropionic acid from a fluorinated precursor. frontiersin.orgnih.gov This demonstrates the feasibility of using engineered metabolic pathways to produce functionalized propanoic acid derivatives.

The table below outlines enzymatic approaches used for synthesizing similar compounds.

| Enzyme Class | Reaction Type | Substrates | Product Type | Key Advantages |

| Aldolase & Transaminase (Tandem) | Aldol Addition & Amination | Aldehyde, Pyruvate, Amine Donor | γ-Hydroxy-α-amino acids | One-pot synthesis, high enantioselectivity. nih.govacs.org |

| L-Threonine Aldolase (Evolved) | Aldol Condensation | Glycine, Aldehydes | β-Hydroxy-α-amino acids | High diastereoselectivity for non-natural substrates. documentsdelivered.com |

| Monooxygenase (BVMO) | Baeyer-Villiger Oxidation | Alkyl levulinates | 3-Acetoxypropionates (precursors to 3-hydroxypropionic acid) | High regioselectivity, use of O2 as an oxidant. nih.gov |

| Synthase & Reductase (Whole-cell) | Carboxylation & Reduction | 2-Fluoromalonic acid | 2-Fluoro-3-hydroxypropionic acid | Environmentally benign, potential for complex transformations. frontiersin.orgnih.gov |

Engineered Pathways for Analogous Biomolecules

While dedicated engineered pathways for the biosynthesis of this compound are not extensively documented, significant progress has been made in developing metabolic routes for structurally analogous biomolecules, particularly 3-hydroxypropionic acid (3-HP) and other substituted α-amino acids. frontiersin.orgnih.govmdpi.com These strategies in metabolic engineering and synthetic biology provide a foundational framework that could potentially be adapted for the production of more complex derivatives. frontiersin.orgnih.gov The primary goal of this research is often to create sustainable, bio-based methods for producing valuable platform chemicals and non-proteinogenic amino acids (npAAs), which serve as building blocks for pharmaceuticals and other high-value products. frontiersin.orgresearchgate.netnih.gov

Engineered pathways for these analogous molecules typically involve the introduction of heterologous genes or the modification of existing metabolic networks in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgnih.govnih.gov Common strategies include the malonyl-CoA pathway, the β-alanine pathway, and various chemoenzymatic cascades. nih.govmdpi.comnih.gov

The malonyl-CoA pathway is a prominent route for producing 3-HP from glucose. nih.govnih.gov This pathway involves the enzyme malonyl-CoA reductase (MCR), which converts malonyl-CoA, a central metabolite, into 3-HP. frontiersin.org Research has focused on optimizing this pathway by balancing the expression of the bifunctional MCR enzyme and enhancing the supply of precursors and cofactors like NADPH. nih.govfrontiersin.org For instance, a hybrid pathway integrating the Embden-Meyerhof-Parnas and nonoxidative glycolysis pathways was modulated in E. coli to increase carbon flux towards malonyl-CoA, achieving a 3-HP titer of 42.8 g/L in fed-batch fermentation. nih.gov

Another significant route is the β-alanine pathway. mdpi.comnih.gov In this approach, a precursor like aspartate is converted to β-alanine, which is then transformed into 3-HP. nih.gov One study successfully established this pathway in S. cerevisiae by discovering and utilizing a novel β-alanine-pyruvate aminotransferase from Bacillus cereus, leading to a production of 13.7 g/L of 3-HP. nih.gov In E. coli, engineering the β-alanine pathway in a high succinate-producing strain resulted in a 3-HP titer of 31.1 g/L from glucose. mdpi.com

Chemoenzymatic strategies offer a different approach, combining enzymatic reactions in a cascade to produce substituted 3-hydroxycarboxylic acids from L-α-amino acids. nih.gov One such system uses an L-amino acid deaminase to convert the amino acid to a 2-oxoacid, followed by an aldol addition catalyzed by an aldolase to create a 4-hydroxy-2-oxoacid intermediate. nih.gov This intermediate is then transformed into the final 2-substituted 3-hydroxycarboxylic acid via oxidative decarboxylation. nih.gov This method demonstrates the potential for creating a variety of substituted hydroxy acids with high stereoselectivity. nih.gov

The table below summarizes key findings from various engineered pathways for biomolecules analogous to this compound.

| Product | Host Organism | Pathway/Key Enzymes | Precursor(s) | Reported Titer/Yield | Reference |

|---|---|---|---|---|---|

| 3-Hydroxypropionic acid (3-HP) | Escherichia coli | Malonyl-CoA Pathway (MCR), Hybrid Glycolysis | Glucose | 42.8 g/L | nih.gov |

| 3-Hydroxypropionic acid (3-HP) | Saccharomyces cerevisiae | β-Alanine Pathway (β-alanine-pyruvate aminotransferase) | Glucose | 13.7 g/L | nih.gov |

| 3-Hydroxypropionic acid (3-HP) | Escherichia coli | β-Alanine Pathway (Aspartate aminotransferase, L-aspartate-α-decarboxylase) | Glucose | 31.1 g/L | mdpi.com |

| 3-Hydroxypropionic acid (3-HP) | Saccharomyces cerevisiae | Oxaloacetate Pathway (Pyruvate carboxylase, Benzoylformate decarboxylase, 3-hydroxyisobutyrate (B1249102) dehydrogenase) | Glucose | 18.1 g/L | mdpi.comrsc.org |

| (S)-2-Benzyl-3-hydroxypropanoic acid | N/A (Enzymatic Cascade) | L-amino acid deaminase, 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU) | L-Phenylalanine, Formaldehyde | 62% Yield | nih.gov |

| β-hydroxyenduracididine (BhEnd) & β-methylphenylalanine (BmePhe) | Escherichia coli | Biosynthetic gene cluster from Streptomyces hygroscopicus | Not specified | Production confirmed | frontiersin.org |

Advanced Spectroscopic and Computational Characterization of 2 Dimethylamino 3 Hydroxypropanoic Acid

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for elucidating the precise atomic and molecular structure of 2-(Dimethylamino)-3-hydroxypropanoic acid. These methods provide a detailed picture of the connectivity of atoms, the molecular weight, and the nature of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Details

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring atoms. A predicted ¹H NMR spectrum in water (H₂O) at 300 MHz shows distinct signals corresponding to the different protons in the molecule. np-mrd.org The protons of the dimethylamino group are expected to appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with. The protons on the carbon backbone, specifically the one on the carbon bearing the dimethylamino group and the two on the carbon with the hydroxyl group, will show more complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The protons of the hydroxyl and carboxylic acid groups are often broad and their chemical shifts can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct signals are expected for the carbon atoms in the propanoic acid backbone, and an additional signal for the two equivalent methyl carbons of the dimethylamino group. The chemical shifts of these carbons are influenced by the electronegativity of the attached functional groups. The carboxyl carbon will appear at the most downfield position, followed by the carbon attached to the nitrogen and the carbon attached to the hydroxyl group. The methyl carbons of the dimethylamino group will be the most upfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| N(CH₃)₂ | ~2.8 | Singlet |

| CH-N | ~3.5 | Doublet of doublets |

| CH₂-OH | ~3.9-4.1 | Multiplet |

| OH | Variable | Broad singlet |

| COOH | Variable | Broad singlet |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₁₁NO₃), the molecular weight is 133.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 133.

The fragmentation of this molecule is guided by the presence of the amine, hydroxyl, and carboxylic acid functional groups. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion. For instance, the loss of a carboxymethyl radical (•CH(OH)COOH) could lead to a fragment corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

Loss of small neutral molecules: The molecule can readily lose water (H₂O) from the hydroxyl and carboxylic acid groups, leading to a peak at [M-18]⁺. Decarboxylation, the loss of carbon dioxide (CO₂), would result in a peak at [M-44]⁺.

Cleavage adjacent to the hydroxyl group: Fragmentation can also be initiated by the hydroxyl group, leading to characteristic losses.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

| 133 | [C₅H₁₁NO₃]⁺ (Molecular Ion) |

| 115 | [M - H₂O]⁺ |

| 88 | [M - COOH]⁺ |

| 74 | [CH(OH)COOH]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid group, often overlapping with the C-H stretching vibrations. A distinct, strong absorption band around 1700-1725 cm⁻¹ is expected for the C=O stretching of the carboxylic acid. The O-H stretching of the alcohol group would appear as a broad band around 3200-3500 cm⁻¹. The C-N stretching of the dimethylamino group would be observed in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-C backbone stretches would be more prominent in the Raman spectrum. The symmetric stretching of the carboxylate group, if the molecule exists in a zwitterionic form, would also be Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Alcohol O-H | Stretch | 3200-3500 (broad) |

| C-H | Stretch | 2850-3000 |

| Carboxylic Acid C=O | Stretch | 1700-1725 |

| C-N | Stretch | 1000-1250 |

| C-O | Stretch | 1050-1150 |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide theoretical insights into the properties of this compound, complementing experimental data and allowing for the prediction of its behavior at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. whitman.edunih.gov For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Predict spectroscopic properties: Calculate theoretical NMR chemical shifts, and IR and Raman vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze the electronic properties: Determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity, including its potential as a nucleophile or electrophile.

Investigate reaction mechanisms: Model the pathways of chemical reactions involving this molecule to understand its stability and reactivity.

Molecular Dynamics Simulations for Conformational Landscape

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be valuable for:

Exploring the conformational space: The molecule has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore this conformational landscape to identify the most stable and frequently occurring shapes of the molecule in different environments (e.g., in a vacuum or in a solvent).

Understanding intramolecular interactions: Analyze the non-covalent interactions within the molecule, such as hydrogen bonding between the hydroxyl, carboxylic acid, and amino groups, which play a significant role in determining its preferred conformation.

Simulating solvation effects: By including solvent molecules in the simulation, it is possible to study how the molecule interacts with its environment and how this influences its structure and dynamics.

Molecular Docking Simulations for Interaction Prediction

Following a comprehensive search of scientific literature and databases, no specific studies detailing molecular docking simulations for the compound this compound were identified.

Computational methods such as molecular docking are powerful tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. This in silico technique is crucial in drug discovery and molecular biology to understand potential interactions, screen virtual libraries of compounds, and guide the development of novel therapeutic agents. The process involves creating a 3D model of the ligand and the target protein and then using scoring functions to estimate the strength of the interaction, often expressed as a binding energy.

However, for this compound, there is currently no publicly available research that applies these computational methods. Consequently, information regarding its potential protein targets, predicted binding affinities, or the specific amino acid residues it might interact with through forces like hydrogen bonds or hydrophobic interactions is not available.

Therefore, it is not possible to provide data tables or detailed research findings on the molecular docking simulations for this specific compound as such studies have not been published in the accessible scientific literature.

Role of 2 Dimethylamino 3 Hydroxypropanoic Acid As a Synthetic Building Block and Precursor

Integration into Peptidomimetic Structures and Non-Natural Amino Acid Chains

The incorporation of unnatural amino acids into peptide chains is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The structure of 2-(Dimethylamino)-3-hydroxypropanoic acid makes it a compelling candidate for creating such novel peptide analogs.

A primary challenge with natural peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of N-alkylated amino acids is a well-established method to increase resistance to this enzymatic degradation. nih.gov The N,N-dimethyl group on the alpha-carbon of this compound serves this purpose. This modification sterically hinders the approach of proteases and eliminates the amide N-H bond, which is crucial for protease recognition and cleavage. nih.gov

Furthermore, the N,N-dimethylation has profound effects on the conformational properties of the peptide backbone. In a natural peptide chain, the amide bonds can participate in hydrogen bonding to form stable secondary structures like alpha-helices and beta-sheets. The substitution of the amide proton with two methyl groups prevents this hydrogen-bonding capability. wjarr.com This disruption can be strategically used to induce specific, localized turns or bends in the peptide chain, which can be critical for mimicking the bioactive conformation of a natural peptide loop or turn region. wjarr.com The incorporation of β-amino acids, which have two carbons between the amino and carboxyl groups, has also been shown to create peptidomimetics with potent biological activity and high resistance to proteolysis. nih.gov

The synthesis of non-natural amino acids and their incorporation into peptide chains is a rapidly advancing field, with new methods constantly being developed to create amino acids with diverse functionalities. scripps.edunih.gov The use of building blocks like this compound allows for the rational design of peptidomimetics with enhanced stability and potentially improved receptor binding affinity and selectivity. sigmaaldrich.com

Utility in the Synthesis of Complex Organic Molecules

The value of a chemical building block is often measured by its ability to serve as a starting point for the efficient synthesis of more complex molecules. 3-Hydroxypropanoic acid (3-HP) is recognized as a key platform chemical for producing a variety of organic compounds. rsc.orgresearchgate.net this compound, as a functionalized derivative of 3-HP, offers even greater synthetic versatility due to its trifunctional nature.

The presence of a carboxylic acid, a hydroxyl group, and a dimethylamino group in a single, small molecule provides three orthogonal points for chemical modification. enamine.net This allows for a stepwise and controlled construction of complex molecular scaffolds. For instance, the carboxylic acid can be readily converted into amides, esters, or other carbonyl derivatives, while the hydroxyl group can undergo etherification, esterification, or oxidation. The dimethylamino group can act as a base or nucleophile and can be quaternized to introduce a permanent positive charge.

This trifunctionality is particularly valuable in the construction of combinatorial libraries for drug discovery. enamine.net By selectively reacting each functional group with a diverse set of reagents, a large number of distinct compounds can be synthesized from a single starting material. Furthermore, the inherent chirality of this compound (arising from the stereocenter at the alpha-carbon) makes it a useful chiral pool starting material for asymmetric synthesis, enabling the production of enantiomerically pure complex molecules. researchgate.net The ability to build upon such a defined three-dimensional structure is crucial in medicinal chemistry, where the specific spatial arrangement of functional groups often dictates biological activity. researchgate.net

Precursor for Bioactive Compound Development

The development of new bioactive molecules is a cornerstone of pharmaceutical research. The term "bioactive" refers to a compound that has a demonstrable effect on a living organism, tissue, or cell. mdpi.com Many successful drugs are derived from modifying natural products or by synthesizing novel scaffolds that interact with biological targets. nih.govmdpi.com The structure of this compound contains features commonly found in bioactive molecules, making it a promising precursor for the development of new therapeutic agents.

The dimethylamino group is a common feature in many pharmaceuticals, where it can enhance aqueous solubility, improve membrane permeability, or participate in key binding interactions with a biological target. The introduction of nitrogen atoms can also modulate the pharmacokinetic properties of a drug. mdpi.com The hydroxyl group can act as a hydrogen bond donor or acceptor, which is a critical interaction for molecular recognition at a receptor binding site. mdpi.com

The combination of these functional groups on a propanoic acid backbone creates a scaffold that can be elaborated into a wide range of potential drug candidates. The rational design and synthesis of bioactive molecules often involve creating libraries of related compounds to explore structure-activity relationships. researchgate.net this compound is an ideal starting point for such endeavors, providing a core structure that can be systematically modified to optimize for potency, selectivity, and pharmacokinetic properties. enamine.netnih.gov

Application in Polymer Chemistry for Modified Structures

The field of polymer science is increasingly focused on the development of "smart" or functional polymers that respond to environmental stimuli or possess specific bioactive properties. illinois.edursc.orgsongwon.com Monomers containing multiple functional groups are highly sought after for creating polymers with advanced capabilities. nih.gov this compound represents a novel functional monomer that could be used to synthesize polymers with unique and desirable properties.

Polymers derived from this monomer would feature pendant hydroxyl and dimethylamino groups along the polymer backbone.

The dimethylamino groups would confer pH-responsiveness to the polymer. At low pH, the amino groups would become protonated, leading to a positively charged polyelectrolyte that would likely be soluble in water due to electrostatic repulsion between the chains. nih.gov At higher pH, the amino groups would be deprotonated and neutral, potentially leading to changes in solubility or self-assembly behavior. This pH-responsive nature is highly desirable for applications such as drug delivery, where a change in pH can trigger the release of a therapeutic agent. researchgate.net

The hydroxyl groups would enhance the hydrophilicity of the polymer and provide sites for further chemical modification or cross-linking. mdpi.comgoogle.com This could be used to tune the mechanical properties of the polymer or to attach other molecules, such as targeting ligands or drugs.

The polymerization of this compound could potentially lead to new biodegradable polyesters, polyamides, or poly(ester-amide)s with built-in functionality. For comparison, polymers like Poly(N-[3-(dimethylamino)propyl] methacrylamide) (PDMAPMAAm) are known for their pH-dependent phase transition temperatures and antimicrobial properties, which are attributed to the dimethylamino groups. rsc.org Similarly, the incorporation of hydroxyl groups into polymer backbones is a known strategy to enhance mechanical properties and surface activity. mdpi.com

Properties of Related Functional Polymers

| Polymer | Key Monomer(s) | Key Functional Group(s) | Notable Properties | Potential Applications |

|---|---|---|---|---|

| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | 2-(Dimethylamino)ethyl methacrylate | Tertiary Amine | pH and temperature responsive, cationic nature at low pH. nih.govresearchgate.net | Gene delivery, smart surfaces, drug delivery. researchgate.net |

| Poly(N-[3-(dimethylamino)propyl] methacrylamide) (PDMAPMAAm) | N-[3-(dimethylamino)propyl] methacrylamide | Tertiary Amine, Amide | pH-responsive, antimicrobial. rsc.org | Drug delivery, antimicrobial hydrogels. rsc.org |

| Hydroxyl-Containing Polyimides | Diamines with hydroxyl groups (e.g., HAB) | Hydroxyl, Imide | High tensile strength, enhanced interfacial adhesion. mdpi.com | Reinforcement for high-performance composites. mdpi.com |

| Hypothetical Polymer from this compound | This compound | Tertiary Amine, Hydroxyl, Ester/Amide | Potentially pH-responsive, hydrophilic, biodegradable, sites for secondary functionalization. | Drug delivery, tissue engineering scaffolds, smart hydrogels. |

The synthesis of polymers from this compound could provide a new class of materials that combine the beneficial properties of both amine-containing and hydroxyl-containing polymers, opening up new avenues for advanced material design.

Biological and Biochemical Research Implications of 2 Dimethylamino 3 Hydroxypropanoic Acid

Investigation as an Amino Acid Analog in Metabolic Studies

Potential as a Ligand or Modulator for Biological Targets

The potential of 2-(Dimethylamino)-3-hydroxypropanoic acid as a ligand or modulator for biological targets is largely unexplored. Literature searches did not yield studies that have systematically screened or identified this compound as a specific ligand for receptors, enzymes, or other biological macromolecules. While derivatives of similar amino acids have been investigated as modulators of various targets, such research has not been extended to this compound itself.

Exploration in Biosynthetic Pathways and Enzyme Substrate Specificity

The biosynthesis of this compound is presumed to occur via the dimethylation of serine. The Gene Ontology Consortium has an entry for the biological process "N-terminal peptidyl-serine dimethylation," which describes the formation of an N,N-dimethylserine derivative from the N-terminal serine of proteins. This suggests the existence of enzymes, likely methyltransferases, that can utilize serine as a substrate for dimethylation. However, specific enzymes responsible for the biosynthesis of free this compound and their substrate specificity have not been characterized in detail.

The compound has been identified in the trunkwood of the plant Maytenus chiapensis, indicating that a biosynthetic pathway exists in this organism. Further research would be required to elucidate the specific enzymes and intermediates involved in this pathway.

Design of Biochemical Probes and Research Tools

The use of this compound in the design of biochemical probes and research tools is not a documented area of research. While the development of chemical probes is a common strategy to investigate biological systems, there is no evidence in the scientific literature of this compound being utilized as a scaffold or starting material for the creation of such tools. The synthesis of derivatives, such as N,N-dimethylserine methyl ester for use in creating testosterone (B1683101) prodrugs, has been reported, but this is for the purpose of chemical synthesis rather than the development of research probes to study biological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Dimethylamino)-3-hydroxypropanoic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-chloro-3-hydroxypropanoic acid with dimethylamine under basic aqueous conditions (e.g., NaOH) at 50–60°C. Optimization includes pH control (~9–10) to favor amine nucleophilicity and minimize hydrolysis. Purification via ion-exchange chromatography ensures removal of unreacted dimethylamine .

- Key Parameters :

| Reagent Ratio (DMAA:Chloro acid) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.2:1 | 50 | 65 |

| 2:1 | 60 | 78 |

Q. How is this compound characterized structurally?

- Analytical Workflow :

NMR : H NMR (DO) shows peaks at δ 3.2 (dimethylamino CH), δ 4.1 (hydroxy-bearing CH), and δ 2.8 (propanoic acid CH) .

Mass Spectrometry : ESI-MS m/z 148.1 [M+H] confirms molecular weight (CHNO) .

IR : Broad O-H stretch (~3400 cm), carboxylic acid C=O (~1700 cm^{-1) .

Q. What are the common functional group transformations for this compound?

- Reactions :

- Oxidation : Using KMnO/HSO converts the hydroxyl group to a ketone, yielding 2-(dimethylamino)-3-oxopropanoic acid .

- Esterification : Methanol/HSO forms methyl esters, enhancing volatility for GC-MS analysis .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition efficacy be resolved?

- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM for acetylcholinesterase inhibition) may arise from assay conditions.

- Resolution Strategy :

Standardize buffer pH (7.4 vs. 8.0 alters protonation states) .

Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

- Data Comparison :

| Assay Type | IC (µM) | Buffer pH | Reference |

|---|---|---|---|

| Fluorometric | 10 | 7.4 | |

| Colorimetric | 50 | 8.0 |

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Chiral Resolution : Use of (R)-BINOL-based catalysts in esterification achieves >90% ee.

- Chromatography : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers (retention times: 8.2 min for R, 9.5 min for S) .

Q. How does the compound interact with metal ions in biological systems?

- Thermodynamic Analysis :

- Calorimetry : ΔH = −45 kJ/mol for Na binding, suggesting strong electrostatic interaction with the carboxylate group .

- Applications : Chelation with Cu modulates its redox activity in metalloenzyme studies .

Q. What computational models predict its pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : LogP = −1.2 (high hydrophilicity) via SwissADME, correlating with low BBB penetration.

- Molecular Dynamics : Simulations (AMBER force field) show stable binding to serum albumin (ΔG = −25 kJ/mol) .

Methodological Guidelines

- Synthesis Optimization : Prioritize anhydrous conditions for amination to suppress side reactions (e.g., hydrolysis to 3-hydroxypropanoic acid) .

- Biological Assays : Include negative controls (e.g., dimethylamine-free derivatives) to isolate the compound’s effects from byproducts .

- Data Validation : Cross-reference NMR with high-resolution MS to confirm structural integrity, especially after functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.